Unii-0hxb5NG8TY

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

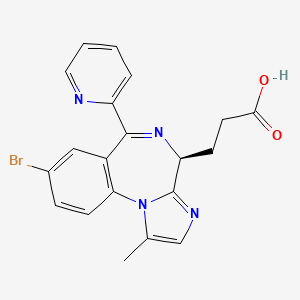

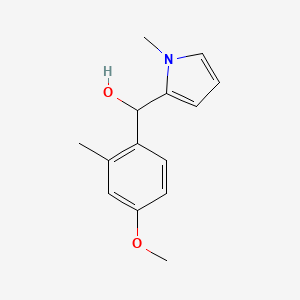

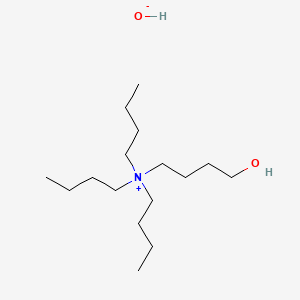

Unii-0hxb5NG8TY, also known as CNS-7054, is a carboxylic acid metabolite of remimazolam, a novel ultra-short-acting benzodiazepine. This compound is primarily known for its role in the metabolism of remimazolam, which is used for procedural sedation and general anesthesia. CNS-7054 itself is an inactive metabolite, meaning it does not exhibit significant pharmacological activity at the benzodiazepine site of the gamma-aminobutyric acid type A receptor .

準備方法

Synthetic Routes and Reaction Conditions

CNS-7054 is synthesized through the metabolism of remimazolam. Remimazolam is rapidly hydrolyzed by tissue esterases to produce CNS-7054 and methanol . The synthesis of remimazolam involves the esterification of a benzodiazepine derivative, followed by purification and formulation processes.

Industrial Production Methods

The industrial production of CNS-7054 is not typically conducted as a standalone process. Instead, it is produced as a byproduct of remimazolam metabolism. Remimazolam itself is manufactured through a series of chemical reactions, including esterification and purification steps, under controlled conditions to ensure high purity and yield .

化学反応の分析

Types of Reactions

CNS-7054 primarily undergoes hydrolysis reactions. It is formed through the hydrolysis of remimazolam by esterases present in various tissues, including the liver, kidney, and lungs . This hydrolysis reaction is rapid and results in the formation of CNS-7054 and methanol.

Common Reagents and Conditions

The hydrolysis of remimazolam to CNS-7054 occurs under physiological conditions, with tissue esterases acting as the catalysts. No additional reagents are required for this reaction, as it occurs naturally within the body .

Major Products

The major products of the hydrolysis reaction are CNS-7054 and methanol. CNS-7054 is the primary metabolite, while methanol is a byproduct of the reaction .

科学的研究の応用

CNS-7054 is primarily studied in the context of remimazolam metabolism. Its formation and pharmacokinetics are important for understanding the overall pharmacological profile of remimazolam. Research has shown that CNS-7054 has significantly lower activity at the benzodiazepine site of the gamma-aminobutyric acid type A receptor compared to remimazolam . This makes it an important compound for studying the metabolism and clearance of remimazolam in clinical settings.

作用機序

CNS-7054 itself does not exhibit significant pharmacological activity. It is an inactive metabolite formed through the hydrolysis of remimazolam by tissue esterases . The primary mechanism of action of remimazolam involves binding to the benzodiazepine site of the gamma-aminobutyric acid type A receptor, enhancing the inhibitory effects of gamma-aminobutyric acid in the central nervous system. CNS-7054, being an inactive metabolite, does not contribute to this mechanism .

類似化合物との比較

Similar Compounds

Remimazolam (CNS-7056): The parent compound of CNS-7054, remimazolam is an ultra-short-acting benzodiazepine used for procedural sedation and general anesthesia.

Midazolam: Another benzodiazepine used for sedation, midazolam has a longer duration of action compared to remimazolam.

Propofol: A non-benzodiazepine sedative, propofol is used for induction and maintenance of anesthesia.

Uniqueness of CNS-7054

CNS-7054 is unique in that it is an inactive metabolite of remimazolam, formed through rapid hydrolysis by tissue esterases. Its lack of significant pharmacological activity makes it an important compound for studying the metabolism and clearance of remimazolam without contributing to the sedative effects .

特性

CAS番号 |

960305-91-3 |

|---|---|

分子式 |

C20H17BrN4O2 |

分子量 |

425.3 g/mol |

IUPAC名 |

3-[(4S)-8-bromo-1-methyl-6-pyridin-2-yl-4H-imidazo[1,2-a][1,4]benzodiazepin-4-yl]propanoic acid |

InChI |

InChI=1S/C20H17BrN4O2/c1-12-11-23-20-16(6-8-18(26)27)24-19(15-4-2-3-9-22-15)14-10-13(21)5-7-17(14)25(12)20/h2-5,7,9-11,16H,6,8H2,1H3,(H,26,27)/t16-/m0/s1 |

InChIキー |

YOIMNRZPSLYTHB-INIZCTEOSA-N |

異性体SMILES |

CC1=CN=C2N1C3=C(C=C(C=C3)Br)C(=N[C@H]2CCC(=O)O)C4=CC=CC=N4 |

正規SMILES |

CC1=CN=C2N1C3=C(C=C(C=C3)Br)C(=NC2CCC(=O)O)C4=CC=CC=N4 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-Methyl-5,6-dihydroisoquinolino[3,2-a]isoquinolin-7-ium iodide](/img/structure/B12645259.png)

![(2,5-Dioxopyrrolidin-1-yl) 4-[(4-pyrrolidin-1-ylphenyl)methyl]piperazine-1-carboxylate](/img/structure/B12645270.png)